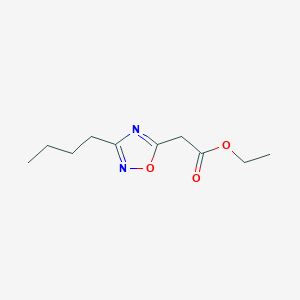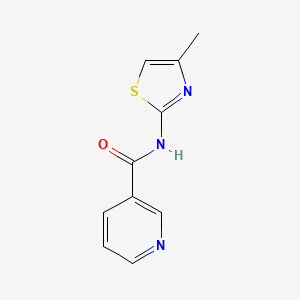
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, also known as EBOA, is an organic compound with a wide range of industrial and laboratory applications. It is a white crystalline solid with a melting point of approximately 90°C and is soluble in most organic solvents, such as ethanol, methanol and acetone. The compound has a molecular formula of C7H11NO3, and is a derivative of oxadiazole.
科学研究应用
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has been widely studied due to its unique properties, which make it useful for a variety of scientific applications. It has been used as a reagent in biochemical and physiological studies, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials.
作用机制
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate acts as an electron-withdrawing group, stabilizing the transition state of a reaction by making the reaction more favorable. This is due to the electron-withdrawing properties of the oxadiazole ring, which causes the electrons in the adjacent carbon-hydrogen bond to be more negative, thus making the bond more reactive.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, and has been shown to have a protective effect against oxidative stress in cells.
实验室实验的优点和局限性
The use of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and is soluble in most organic solvents. In addition, it is stable and has a low toxicity, making it safe to use in experiments. However, there are also some limitations to its use, such as the fact that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research involving ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate. For example, further studies could be conducted to explore its potential applications in drug development, as well as its potential effects on other biochemical and physiological processes. In addition, further research could be done to explore the effects of this compound on the environment, as well as its potential toxicity. Finally, further research could be done to explore the potential of this compound as a catalyst in organic synthesis.
合成方法
Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can be synthesized using a variety of methods, including the reaction of an aryl diazonium salt with a substituted oxadiazole and subsequent hydrolysis of the resulting product. The reaction of 2-chloro-3-butyl-5-formyloxadiazole with ethyl acetate in the presence of potassium carbonate has also been reported to produce this compound.
属性
IUPAC Name |
ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEUSTDAXFVIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)